molecular formula C18H19FN2O4S B2813326 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide CAS No. 921888-63-3

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide

Cat. No.: B2813326
CAS No.: 921888-63-3
M. Wt: 378.42
InChI Key: AIXFZOVVLXEPJD-UHFFFAOYSA-N
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Description

N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinolinone scaffold substituted with an ethyl group at the 1-position and a sulfonamide-linked 3-fluoro-4-methoxybenzene moiety at the 6-position. This compound is structurally distinct due to its combination of electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the aromatic ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-3-21-16-7-5-13(10-12(16)4-9-18(21)22)20-26(23,24)14-6-8-17(25-2)15(19)11-14/h5-8,10-11,20H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXFZOVVLXEPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide involves multiple steps, typically starting with the preparation of the tetrahydroquinoline core. This core is then functionalized with various substituents to achieve the desired structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential interactions with biological targets, which could lead to the development of new therapeutic agents. In medicine, it is investigated for its potential pharmacological properties. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Tetrahydroquinolinone Derivatives
Compound ID/Name Core Scaffold Substituents at 6-Position Additional Modifications Molecular Weight (g/mol)
Target Compound 1-Ethyl-tetrahydroquinolinone 3-Fluoro-4-methoxybenzenesulfonamide Sulfonamide linkage Not provided
(S)-35 () 1-Substituted-tetrahydroquinolinone Thiophene-2-carboximidamide 1-Methylpyrrolidin-2-yl-ethyl chain 369.2 (free base)
Compound 26 () 1-(2-Dimethylaminoethyl)-tetrahydroquinolinone Thiophene-2-carboximidamide Dimethylaminoethyl side chain Not provided
LSN 3213128 () Isoquinolinone Thiophene-2-sulfonamide (3R)-3-hydroxypyrrolidin-1-yl substituent Not provided

Key Observations :

  • Sulfonamide vs.
  • Aromatic Substituents : The 3-fluoro-4-methoxybenzene group in the target compound may enhance membrane permeability compared to the thiophene rings in 35 and 26 , as fluorinated groups often improve lipophilicity and metabolic stability .
  • Side Chain Variations: The ethyl group at the 1-position in the target compound differs from the dimethylaminoethyl or methylpyrrolidinyl chains in analogs, which are critical for modulating solubility and receptor interactions .

Physicochemical and Analytical Data

Table 2: Analytical Properties of Selected Analogs
Compound ID/Name Optical Rotation ([α]D) 1H NMR Key Signals (CD3OD) MS (ESI) HPLC Purity
(S)-35 −18.0° (c = 0.5, MeOH) δ 8.02–7.99 (m, 2H), 7.34 (pseudo t), 3.70–3.65 (m) 369.2 (M+1) 99.3%
Target Compound Not reported Anticipated signals: sulfonamide protons, aromatic F/OMe Not reported Not reported

Notes:

  • The target compound’s 1H NMR would likely show characteristic sulfonamide NH (~δ 10–12 ppm) and aromatic protons split by fluorine coupling .
  • Fluorine substitution may enhance metabolic stability compared to non-halogenated analogs .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

  • Methodological Answer : Synthesis involves two main steps: (1) constructing the tetrahydroquinoline core via a Povarov reaction using ethylamine and cyclohexenone derivatives under acidic conditions, and (2) sulfonylation of the 6-amino group with 3-fluoro-4-methoxybenzenesulfonyl chloride. Critical parameters include:
  • Temperature : 60–80°C for the Povarov step to ensure regioselectivity .
  • Solvent : Dichloromethane or THF for sulfonylation to enhance electrophilic reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is structural characterization performed to confirm the compound’s identity?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is essential:
Technique Purpose Key Peaks/Data
1H/13C NMR Confirm substituent positionsδ 1.2–1.4 ppm (ethyl CH3), δ 8.1–8.3 ppm (sulfonamide SO2NH)
HPLC-MS Assess purity and molecular mass[M+H]+ peak at m/z 433.1 (calculated for C20H22FN2O4S)
XRD Resolve 3D conformation (if crystalline)Bond angles/lengths of the sulfonamide-quinoline junction

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-GGR-AMC substrate to measure IC50 values .
  • Cellular Uptake : Radiolabel the compound with 18F or 3H for tracking in cell lines (e.g., HeLa) via scintillation counting .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7) with dose ranges of 1–100 µM to identify LD50 thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize target binding affinity?

  • Methodological Answer : Focus on modifying three regions:
Region Modification Biological Impact
Tetrahydroquinoline Replace ethyl with cyclopropyl to enhance ring strain and target affinity Increased protease inhibition (e.g., 2-fold lower IC50 in trypsin assays)
Sulfonamide Substitute fluorine with chlorine to improve hydrophobic interactions Improved membrane permeability (logP increase from 2.1 to 2.8)
Methoxy Group Convert to trifluoromethoxy for metabolic stability Reduced CYP450-mediated degradation in liver microsomes

Q. How can contradictory enzyme inhibition data across assays be resolved?

  • Methodological Answer :
  • Assay Conditions : Compare buffer pH (e.g., pH 7.4 vs. 6.5) and ionic strength, as sulfonamide ionization affects binding .
  • Cofactor Interference : Test with/without Mg2+ or Zn2+; metal chelation may alter active-site accessibility .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to identify binding poses under varying conditions .

Q. What advanced techniques elucidate target interaction mechanisms?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., carbonic anhydrase IX) to measure real-time binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding .
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution if crystallization fails .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between 2D and 3D cell models?

  • Methodological Answer :
  • 3D Spheroid Penetration : Use confocal microscopy with fluorescently tagged compound to assess penetration depth .
  • Hypoxia Effects : Replicate tumor microenvironment conditions (1% O2) in 3D models; sulfonamides may show reduced efficacy under hypoxia .

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